

Application Notes and Protocols for DAz-2 in Live Cell Labeling

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Compound of Interest		
Compound Name:	DAz-2	
Cat. No.:	B15598163	Get Quote

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Introduction

The reversible oxidation of cysteine residues to sulfenic acid (S-sulfenylation) is a critical post-translational modification involved in cellular signaling, redox homeostasis, and enzymatic regulation. Dysregulation of this process is implicated in numerous diseases, making the detection of sulfenic acid-modified proteins in their native cellular environment a key objective in biomedical research. **DAz-2** is a cell-permeable chemical probe designed for the specific labeling of sulfenic acid-modified proteins in living cells.[1] As an analog of DAz-1, **DAz-2** offers improved potency for detecting the "sulfenome".[1] This two-step labeling strategy involves the initial reaction of **DAz-2** with protein sulfenic acids, introducing a bioorthogonal azide handle. This is followed by the covalent attachment of a fluorescent reporter via a strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry. This method enables the visualization and analysis of protein S-sulfenylation in real-time within living cells, providing valuable insights into redox signaling pathways.[2][3][4]

Principle of Detection

The **DAz-2** protocol is a two-step process designed for the fluorescent labeling of sulfenic acid-modified proteins in live cells.



- Initial Labeling with DAz-2: Living cells are incubated with the cell-permeable DAz-2 probe.
 The probe selectively reacts with the sulfenic acid moieties on cysteine residues of proteins, forming a stable covalent bond and tagging these proteins with an azide group.
- Fluorescent Labeling via SPAAC: Following the initial labeling, a cyclooctyne-conjugated fluorophore (e.g., DBCO-fluorophore) is introduced. This strained alkyne rapidly and specifically reacts with the azide group on the DAz-2-labeled proteins through a bioorthogonal, copper-free click reaction.[2][3][5] This reaction forms a stable triazole linkage, rendering the sulfenic acid-modified proteins fluorescent for visualization by microscopy.

Data Presentation

Table 1: DAz-2 Probe and Reagent Specifications

Parameter	Specification	Notes
Probe Name	DAz-2	An analog of DAz-1 with improved potency.[1]
Target	Protein Sulfenic Acid (Cys-SOH)	Highly selective for this oxidized form of cysteine.[1]
Cell Permeability	Yes	Enables labeling in living cells. [1]
Detection Method	Two-step: Azide labeling followed by SPAAC	Bioorthogonal reaction ensures specific fluorescent tagging.[2][3][5]
Cyclooctyne Reagents	DBCO, DIFO, BCN	Various strained alkynes can be used for SPAAC.[4]

Table 2: Recommended Concentration Ranges and Incubation Times for Live Cell Imaging



Step	Reagent	Concentration Range	Incubation Time	Temperature
1. Probe Labeling	DAz-2	50-200 μΜ	30-60 minutes	37°C
2. SPAAC Reaction	Cyclooctyne- Fluorophore	10-50 μΜ	30-60 minutes	37°C

Note: The optimal concentrations and incubation times should be empirically determined for each cell type and experimental condition to maximize signal-to-noise ratio and minimize potential cytotoxicity.[6]

Table 3: Spectroscopic Properties of Common

Fluorophores for SPAAC

Fluorophore Conjugate (Example)	Excitation (nm)	Emission (nm)	Quantum Yield	Notes
Coumarin- Cyclooctyne	~400	~475	Variable	Cell-permeable, suitable for intracellular labeling.[2]
DBCO-Cy3	~550	~570	~0.15	Bright and photostable, commonly used for live-cell imaging.
DBCO-Cy5	~649	~670	~0.20	Red-shifted emission, useful for multiplexing.
DBCO-FITC	~495	~519	~0.92	Prone to photobleaching.



Experimental Protocols

Protocol 1: Live Cell Labeling of Sulfenic Acid-Modified Proteins with DAz-2

This protocol outlines the general procedure for labeling sulfenic acid-modified proteins in adherent mammalian cells for fluorescence microscopy.

Materials:

- Adherent cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.
- DAz-2 probe.
- Cyclooctyne-conjugated fluorophore (e.g., DBCO-Cy5).
- Anhydrous DMSO.
- Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM).
- Phosphate-buffered saline (PBS), sterile.
- Optional: Hoechst 33342 for nuclear counterstaining.

Procedure:

- Cell Preparation:
 - Seed cells on a suitable imaging dish and culture until they reach the desired confluency (typically 60-80%).
 - On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.
- DAz-2 Labeling:
 - Prepare a stock solution of **DAz-2** in anhydrous DMSO (e.g., 10-50 mM).



- Dilute the **DAz-2** stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (e.g., 100 μM).
- Add the DAz-2 containing medium to the cells and incubate for 30-60 minutes at 37°C in a
 CO₂ incubator.

Washing:

 Remove the DAz-2 labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

SPAAC Reaction:

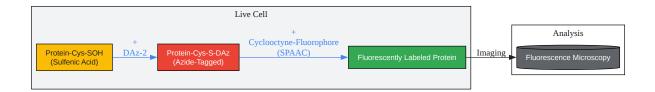
- Prepare a stock solution of the cyclooctyne-conjugated fluorophore in anhydrous DMSO.
- Dilute the fluorophore stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 25 μM).[7]
- Add the fluorophore-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.[7]

Final Wash and Imaging:

- Remove the fluorophore solution and wash the cells three times with pre-warmed live-cell imaging medium.
- Add fresh pre-warmed live-cell imaging medium to the cells.
- (Optional) For nuclear counterstaining, add Hoechst 33342 to a final concentration of 1-5
 μg/mL and incubate for 10-15 minutes.
- Proceed with live-cell imaging using a fluorescence microscope equipped with a stage-top incubator to maintain physiological conditions (37°C, 5% CO₂).

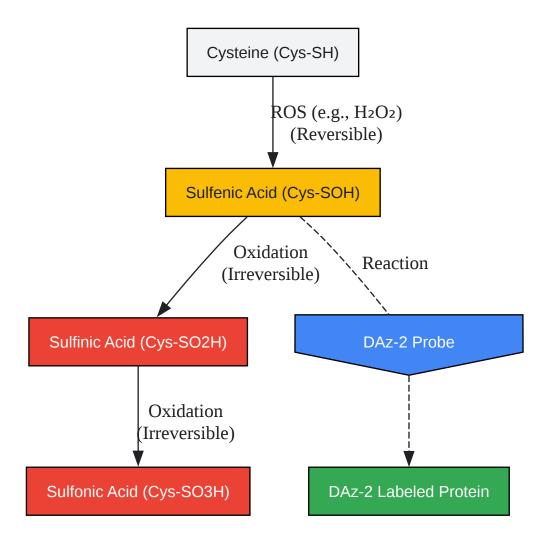
Visualizations





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Caption: Experimental workflow for **DAz-2** labeling in live cells.



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Caption: Cysteine oxidation pathway and the point of **DAz-2** intervention.

Troubleshooting



Problem	Possible Cause	Suggested Solution
Low or no fluorescent signal	Inefficient DAz-2 labeling	Increase DAz-2 concentration or incubation time. Ensure cells are healthy.
Inefficient SPAAC reaction	Increase cyclooctyne- fluorophore concentration or incubation time. Confirm the reactivity of the azide and alkyne reagents.	
Low abundance of sulfenic acid modifications	Treat cells with a mild oxidant (e.g., low concentration of H ₂ O ₂) to induce S-sulfenylation as a positive control.	_
High background fluorescence	Incomplete removal of unreacted probes	Increase the number and duration of washing steps after both DAz-2 and fluorophore incubation.
Non-specific binding of the fluorophore	Decrease the concentration of the cyclooctyne-fluorophore. Perform a control experiment without DAz-2 to assess non- specific fluorophore uptake.	
Cell toxicity or morphological changes	High concentration of DAz-2 or fluorophore	Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type.
Phototoxicity from imaging	Use the lowest possible laser power and exposure time that provides an adequate signal. Use a live-cell imaging medium with antioxidants.	



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